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Compound of Interest

Compound Name: A 83-01 sodium

Cat. No.: B8088051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor A 83-01's specificity against

its primary targets and other related kinases. The information is supported by experimental

data to aid in the evaluation and application of this compound in research and drug

development.

A 83-01 is a potent small molecule inhibitor primarily targeting the type I receptors of the

Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Specifically, it shows high affinity for

ALK5 (TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I

receptor).[1][2] Its inhibitory action on these kinases leads to the downstream blockade of

Smad2/3 phosphorylation, thereby interfering with TGF-β, activin, and nodal signaling

pathways.[2] This mechanism of action makes A 83-01 a valuable tool for studying cellular

processes regulated by these pathways, including cell proliferation, differentiation, and

epithelial-to-mesenchymal transition (EMT).[2]

Comparative Kinase Inhibition Profile of A 83-01
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its

potential as a therapeutic agent. The following table summarizes the inhibitory activity of A 83-

01 against a panel of kinases, highlighting its high potency towards ALK4, ALK5, and ALK7,

and its comparatively weaker activity against other kinases.
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Kinase Target IC50 (nM) Notes

Primary Targets

ALK5 (TGFβR1) 12[1][2]
Potent inhibition of the TGF-β

type I receptor.

ALK4 (ACVR1B) 45[1][2]
Potent inhibition of the activin

type IB receptor.

ALK7 (ACVR1C) 7.5[1][2]
Highest potency observed

among the primary targets.

Off-Targets

ALK1, ALK2, ALK3, ALK6 Weakly Inhibits[3]

A 83-01 shows significantly

less activity against these BMP

type I receptors.

p38 MAPK > 3000[4]

Inhibition is observed only at

micromolar concentrations,

indicating low potency.[4]

ERK No significant inhibition[4]

A 83-01 does not significantly

affect the ERK signaling

pathway.[4]

Signaling Pathway Inhibition by A 83-01
A 83-01 exerts its biological effects by blocking the catalytic activity of ALK4, ALK5, and ALK7,

which are key mediators of the TGF-β, activin, and nodal signaling pathways. These pathways

play crucial roles in embryonic development, tissue homeostasis, and various disease

processes. The diagram below illustrates the points of inhibition by A 83-01 within these

signaling cascades.
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TGF-β/Activin/Nodal Signaling Pathway Inhibition by A 83-01
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Caption: Inhibition of TGF-β, Activin, and Nodal signaling pathways by A 83-01.
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Experimental Protocols
The determination of kinase inhibition constants, such as IC50 values, is crucial for

characterizing the potency and selectivity of inhibitors like A 83-01. Below is a representative

protocol for an in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for
ALK5)
This protocol outlines a general procedure for determining the IC50 value of A 83-01 against a

specific kinase, such as ALK5, using a biochemical assay format.

Materials:

Recombinant human ALK5 kinase

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP

Substrate (e.g., a generic peptide substrate for ALK5)

A 83-01 compound

DMSO (for compound dilution)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplates (e.g., 384-well)

Plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of A 83-01 in DMSO. A typical starting

concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations

(e.g., from 100 µM to 1 pM).
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Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted A 83-01 or DMSO (as

a vehicle control) to the wells of the microplate.

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant

ALK5 kinase and the peptide substrate in the kinase buffer.

Initiation of Reaction: Add the kinase reaction mixture to the wells of the microplate

containing the compound.

ATP Addition: To start the kinase reaction, add ATP to each well. The final ATP concentration

should be at or near the Km value for the specific kinase.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 60 minutes) to allow the kinase reaction to proceed.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method. For instance, with the ADP-Glo™ assay, a reagent is added to terminate the kinase

reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP

generated by the kinase reaction into a luminescent signal.

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of

kinase inhibition is calculated for each A 83-01 concentration relative to the vehicle control.

The IC50 value is then determined by fitting the data to a dose-response curve using

appropriate software.
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Workflow for In Vitro Kinase Specificity Profiling
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Caption: A generalized workflow for determining the in vitro kinase specificity of A 83-01.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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